molecular formula C7H12ClNO B3047262 Chlorohexyl isocyanate CAS No. 13654-91-6

Chlorohexyl isocyanate

Cat. No.: B3047262
CAS No.: 13654-91-6
M. Wt: 161.63 g/mol
InChI Key: MKMMDUNWJMDPHL-UHFFFAOYSA-N
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Description

. It is a member of the isocyanate family, which is characterized by the functional group -N=C=O. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Preparation Methods

Chlorohexyl isocyanate can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2) . The general reaction is as follows:

RNH2+COCl2RNCO+2HCl\text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} RNH2​+COCl2​→RNCO+2HCl

This reaction proceeds via the intermediacy of a carbamoyl chloride (RNHC(O)Cl) . Due to the hazardous nature of phosgene, alternative non-phosgene methods have been developed. These include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea . These methods often involve the formation of carbamate intermediates, which are then thermally decomposed to yield isocyanates .

Chemical Reactions Analysis

Chlorohexyl isocyanate undergoes various chemical reactions, primarily due to its electrophilic nature. Some of the key reactions include:

    Forms urethanes (carbamates).

    Reaction with Alcohols: ROH+R’NCOROC(O)N(H)R’\text{ROH} + \text{R'NCO} \rightarrow \text{ROC(O)N(H)R'} ROH+R’NCO→ROC(O)N(H)R’

    Forms substituted ureas.

    Reaction with Amines: R’NCO+R”R”’NHR’NH(C(O)NR”R”’)\text{R'NCO} + \text{R''R'''NH} \rightarrow \text{R'NH(C(O)NR''R''')} R’NCO+R”R”’NH→R’NH(C(O)NR”R”’)

    Forms carbon dioxide and an amine.

    Reaction with Water: RNCO+H2ORNH2+CO2\text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 RNCO+H2​O→RNH2​+CO2​

These reactions are typically catalyzed by tertiary amines or metal salts .

Scientific Research Applications

Chlorohexyl isocyanate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Chlorohexyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and hexamethylene diisocyanate. While all these compounds share the isocyanate functional group, they differ in their reactivity and applications:

By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.

Properties

CAS No.

13654-91-6

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

1-chloro-6-isocyanatohexane

InChI

InChI=1S/C7H12ClNO/c8-5-3-1-2-4-6-9-7-10/h1-6H2

InChI Key

MKMMDUNWJMDPHL-UHFFFAOYSA-N

SMILES

C1CC(CCC1N=C=O)Cl

Canonical SMILES

C(CCCCl)CCN=C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorohexyl isocyanate
Reactant of Route 2
Reactant of Route 2
Chlorohexyl isocyanate
Reactant of Route 3
Reactant of Route 3
Chlorohexyl isocyanate
Reactant of Route 4
Reactant of Route 4
Chlorohexyl isocyanate
Reactant of Route 5
Reactant of Route 5
Chlorohexyl isocyanate
Reactant of Route 6
Chlorohexyl isocyanate

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